molecular formula C25H21FN8O2 B2698723 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 920388-64-3

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2698723
CAS No.: 920388-64-3
M. Wt: 484.495
InChI Key: PRMIHMXZCFMAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H21FN8O2 and its molecular weight is 484.495. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore in Drug Discovery

The compound has been identified as part of a pharmacophore model for alpha(1)-adrenoceptor antagonists, demonstrating its significance in the design of compounds with specific receptor blocking properties. The structural optimization aimed at enhancing the molecule's fit into the pharmacophore model led to compounds with very good affinity and selectivity towards alpha(1)-adrenoceptors, highlighting its potential utility in drug discovery processes (Betti et al., 2002).

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial activities. These studies have shown that certain derivatives exhibit promising activity against various microbial strains, underscoring the potential of these compounds in developing new antimicrobial agents. For example, novel thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives were prepared as potential antimicrobial and antitumor agents, with some compounds displaying promising antimicrobial activity (Said et al., 2004).

Interaction with Biological Receptors

The compound's derivatives have been characterized as potent inhibitors of HIV-1 attachment, interfering with the viral gp120 interaction with the host cell receptor CD4. This activity highlights the compound's relevance in the context of antiviral drug development, specifically targeting the early stages of HIV-1 infection (Wang et al., 2009). Furthermore, the piperazine ring, a critical element of the pharmacophore, acts as a scaffold to deploy the indole glyoxamide and benzamide in a topographical relationship that complements the binding site on gp120.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN8O2/c1-15-20(18-7-2-3-8-19(18)29-15)22(35)25(36)33-11-9-32(10-12-33)23-21-24(28-14-27-23)34(31-30-21)17-6-4-5-16(26)13-17/h2-8,13-14,29H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMIHMXZCFMAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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